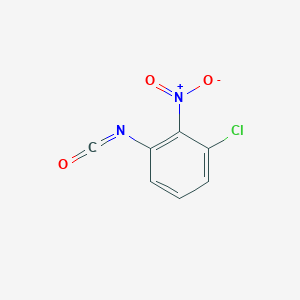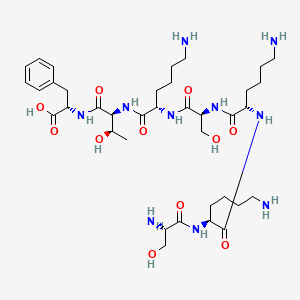![molecular formula C13H20O4S B12585907 Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- CAS No. 646517-54-6](/img/structure/B12585907.png)
Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- is a complex organic compound with a unique structure that includes a thienyl group and a hexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- typically involves the reaction of a thienyl derivative with acetic acid under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. The exact synthetic route can vary depending on the starting materials and desired purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to ensure the compound meets the required specifications for its intended use.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]-: shares similarities with other thienyl derivatives and acetic acid esters.
Thienylacetic acid: Another compound with a thienyl group, but with different functional groups attached.
Hexyl acetate: A simpler ester with a hexyl chain, but lacking the thienyl group.
Uniqueness
The uniqueness of acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
646517-54-6 |
|---|---|
Molekularformel |
C13H20O4S |
Molekulargewicht |
272.36 g/mol |
IUPAC-Name |
2-(2-hexyl-2-methyl-5-oxothiophen-3-yl)oxyacetic acid |
InChI |
InChI=1S/C13H20O4S/c1-3-4-5-6-7-13(2)10(8-12(16)18-13)17-9-11(14)15/h8H,3-7,9H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
UQRATPWSORVECR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(C(=CC(=O)S1)OCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2(3H)-Thiazolethione, 4-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B12585858.png)
![2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B12585859.png)

![2-[(Oct-1-yn-1-yl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12585884.png)
![1h-Pyrrolo[2,3,4-gh]pyrrolizine](/img/structure/B12585886.png)


![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine](/img/structure/B12585927.png)
![8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline](/img/structure/B12585931.png)
![1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B12585938.png)
